molecular formula C20H18ClN5O B11028051 3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B11028051
M. Wt: 379.8 g/mol
InChI Key: NHYDCTXSPNQQIR-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: , also known by its chemical structure C₁₈H₁₆ClN₅O, is a synthetic compound with interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

Industrial Production:

  • While specific industrial production methods are not widely documented, research in this area is ongoing.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: Depending on the reaction, products may include substituted imidazoles or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential biological activities (e.g., anti-inflammatory, anticancer).

    Medicine: May have applications in drug development.

    Industry: Potential use in functional materials.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other similar compounds.

    Similar Compounds: Explore related structures, such as other indole-based or triazole-containing molecules.

Remember that ongoing research may reveal additional insights into this compound’s properties and applications

Biological Activity

The compound 3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide represents a novel class of indole-based derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H20ClN3O
  • Molecular Weight : 393.87 g/mol
  • LogP : 3.0771 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 41.525 Ų

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and antimicrobial activity. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and kinases.
  • Induction of Apoptosis : It has been observed that similar compounds induce programmed cell death in cancer cells through mitochondrial pathways.
  • Interference with Microtubule Dynamics : The structural similarity to known microtubule inhibitors suggests potential effects on the cytoskeleton.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives. For instance, compounds similar to the one have shown significant inhibition rates against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
NCI-H4608.55 ± 0.35
MCF-714.31 ± 0.90

These values indicate a strong cytotoxic effect, suggesting that the compound may be effective in treating specific types of cancers.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. A study found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial effects.

Case Studies

Several case studies have documented the biological effects of indole derivatives:

  • Study on Indole Derivatives Against Cancer Cells :
    • Researchers synthesized a series of indole-based compounds and tested their efficacy against HeLa and MCF-7 cell lines.
    • Results indicated that certain derivatives led to increased apoptosis rates compared to controls, with mechanisms involving mitochondrial disruption.
  • Antimicrobial Efficacy Evaluation :
    • A series of indole compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • The tested compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antibacterial properties.

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H18ClN5O/c21-17-4-3-16-7-9-25(19(16)11-17)10-8-20(27)24-18-5-1-15(2-6-18)12-26-14-22-13-23-26/h1-7,9,11,13-14H,8,10,12H2,(H,24,27)

InChI Key

NHYDCTXSPNQQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

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